molecular formula C12H8F3NO2 B2713344 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 67094-29-5

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B2713344
CAS No.: 67094-29-5
M. Wt: 255.196
InChI Key: IWWJSSPLWVZEIH-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is a synthetic pyrrole-2,5-dione derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. This scaffold is a key structural motif in various bioactive compounds, with research indicating potential value across multiple fields. Compounds based on the pyrrole-2,5-dione (maleimide) core are frequently investigated for their antimicrobial properties. Recent studies on analogous trifluoromethylated dihydropyrrol-2-one structures have demonstrated promising activity against a range of Gram-positive bacteria, such as Staphylococcus aureus , and yeasts, including Candida species . The strategic incorporation of the trifluoromethylphenyl group is known to enhance a molecule's biological activity and metabolic stability, making it a valuable feature in antibiotic research . Beyond infectious disease research, the pyrrole-2,5-dione scaffold is also a versatile building block in anticancer agent discovery. Related derivatives, particularly hydrazones derived from pyrrolidine-3-carboxylic acid, have shown potent cytotoxic effects against aggressive cancer cell lines, including prostate adenocarcinoma (PPC-1) and melanoma (A375), in both 2D and 3D culture models . Furthermore, pyrrole derivatives have been identified as promising antioxidant agents, with structure-activity relationship (SAR) analyses revealing that specific substitutions can lead to significant free radical scavenging activity . This compound is provided exclusively for non-clinical research purposes to support these and other investigative pathways in drug discovery.

Properties

IUPAC Name

3-methyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-7-6-10(17)16(11(7)18)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWJSSPLWVZEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 3-methylpyrrole-2,5-dione with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds at elevated temperatures to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or alkanes .

Scientific Research Applications

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their function. This interaction can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related pyrrole-2,5-diones, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Key Properties/Applications Evidence Source
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione - 3-methyl (pyrrole)
- 4-CF₃-Ph (N1)
Enhanced lipophilicity, potential agrochemical N/A
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) - 3,4-Cl (pyrrole)
- 4-F-Ph (N1)
Pesticide (fungicide)
3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrole-2,5-dione - 3-isobutyl (pyrrole)
- substituted Ph
NO inhibitory activity in macrophages
1-(((E)-4-(2,4-Dichlorophenyl)but-3-en-2-ylidene)amino)-1H-pyrrole-2,5-dione - E-aminobutene
- 2,4-Cl₂-Ph
Pale yellow solid (m.p. 135–213°C), 52–68% yield
(E)-1-(4-(Phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione - Azobenzene (N1) Photochemical applications

Key Observations:

Substituent Position and Electronic Effects :

  • The trifluoromethyl group at N1 in the target compound is strongly electron-withdrawing, increasing electrophilicity at the maleimide core compared to electron-donating groups like methoxy or alkyl chains .
  • Halogenation (e.g., 3,4-dichloro in fluoroimide) enhances pesticidal activity but may reduce solubility .

Physical Properties :

  • Pyrrole-2,5-diones with aromatic substituents (e.g., 4-CF₃-Ph) typically exhibit higher melting points (135–213°C) compared to aliphatic derivatives .
  • The methyl group at the 3-position likely improves crystallinity, as seen in analogous compounds .

Biological Activity :

  • Fluoroimide (3,4-dichloro derivative) is a commercial fungicide, suggesting that halogenation and aryl groups synergize for agrochemical efficacy .
  • Azobenzene derivatives (e.g., (E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione) demonstrate photoresponsive behavior, a property absent in the target compound due to the lack of an azo group .

Pharmacokinetic and Functional Comparisons

  • Metabolic Stability : The trifluoromethyl group in the target compound may confer greater resistance to oxidative metabolism compared to compounds with labile substituents (e.g., 3-isobutyl in macrophage-active derivatives) .

Biological Activity

3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, also known as a trifluoromethyl-substituted pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that enhances its interaction with biological targets, making it a subject of various pharmacological studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 3-methyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
  • Molecular Formula : C12H8F3N2O2
  • CAS Number : 67094-29-5

The trifluoromethyl group contributes to the lipophilicity of the molecule, which is crucial for its biological activity. The presence of the pyrrole and carbonyl groups at positions 2 and 5 enhances its reactivity and potential interactions with various biological systems.

The mechanism of action for this compound involves its ability to bind to specific proteins and enzymes, modulating their activity. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions, potentially leading to therapeutic effects such as:

  • Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation through interactions with growth factor receptors.

Biological Activity Studies

Numerous studies have investigated the biological activities of this compound. Below are some notable findings:

StudyBiological ActivityFindings
Garmanchuk et al. (2013)AnticancerDemonstrated inhibition of colon cancer cell lines (GI50 ~ 1.0–1.6 × 10⁻⁸ M).
Kuznietsova et al. (2016)AntioxidantShowed significant antioxidant properties, indicating potential for reducing oxidative stress.
PMC6458214 (2019)Tyrosine Kinase InhibitionIdentified as a potential inhibitor of EGFR and VEGFR2, which are critical in cancer progression.

Case Studies

  • Colon Cancer Inhibition : A study by Garmanchuk et al. highlighted the ability of this compound to inhibit the growth of various colon cancer cell lines. The compound's mechanism involved targeting ATP-binding domains of growth factor receptors, leading to reduced tumor growth in chemically induced models.
  • Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory pathways by affecting cytokine production in immune cells. This suggests its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructural FeaturesBiological Activity
3-Methyl-1-[4-(trifluoromethyl)phenyl]pyrroleSimilar pyrrole structure without carbonylsModerate anticancer activity
1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dioneContains a phenyl ring but lacks methyl substitutionLower efficacy in anti-inflammatory studies

Q & A

Q. What are the established synthetic routes for 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as fluorinated aromatic compounds and maleimide derivatives. A common method includes:

  • Step 1: Condensation of 4-(trifluoromethyl)aniline with maleic anhydride under acidic conditions to form the pyrrole-dione core.
  • Step 2: Methylation at the 3-position using methyl iodide in the presence of a base (e.g., K₂CO₃).
  • Optimization: Reaction yields (e.g., 38–62% in similar compounds ) depend on solvent polarity (DMSO or DMF preferred), temperature (80–120°C), and catalyst choice (e.g., Pd for cross-coupling steps). Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR: Essential for confirming substituent positions and electronic environments. For example, the trifluoromethyl group causes distinct deshielding in aromatic protons .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for determining crystal structures, especially to resolve bond angles and torsional strain in the pyrrole-dione core .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity in this compound?

The CF₃ group is strongly electron-withdrawing, which:

  • Reduces electron density in the phenyl ring, enhancing electrophilic substitution resistance.
  • Stabilizes reactive intermediates (e.g., radicals or carbocations) during synthesis.
  • Modulates binding affinity in biological targets via hydrophobic interactions and dipole effects. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

Q. What methodological approaches are used to study its interactions with biological targets (e.g., enzymes or receptors)?

  • Kinetic Assays: Measure inhibition constants (Ki) for enzymes like kinases or proteases. For example, pyrrole-diones inhibit SLK/STK10 kinases via maleimide-mediated covalent binding to cysteine residues .
  • Molecular Dynamics (MD) Simulations: Predict binding modes and residence times in protein active sites.
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in:

  • Assay Conditions: pH, temperature, or solvent (DMSO vs. aqueous buffers) affect compound stability.
  • Cellular Context: Differences in cell lines or expression levels of target proteins.
  • Metabolic Stability: Hepatic microsome assays can identify degradation pathways.
  • Solution: Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) and report full experimental details .

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